

# Application Notes and Protocols: D-Galactose-<sup>13</sup>C<sub>3</sub> Breath Test for Diagnosing Galactosemia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Galactose-13C-3*

Cat. No.: *B12391572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products. The most common form, classical galactosemia, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).<sup>[1][2]</sup> If left untreated, the accumulation of galactose and its metabolites can lead to severe health complications, including liver damage, cataracts, and neurological impairment.<sup>[3]</sup> Early and accurate diagnosis is therefore critical.

The D-Galactose-<sup>13</sup>C<sub>3</sub> breath test is a non-invasive diagnostic tool used to assess the body's ability to metabolize galactose.<sup>[4]</sup> This test measures the rate at which orally administered <sup>13</sup>C-labeled galactose is metabolized to <sup>13</sup>CO<sub>2</sub> and exhaled. In individuals with galactosemia, impaired galactose metabolism results in a significantly lower production and exhalation of <sup>13</sup>CO<sub>2</sub> compared to healthy individuals.<sup>[4][5]</sup> This method provides a quantitative measure of in vivo galactose oxidation capacity, which can aid in the diagnosis and differentiation of various galactosemia genotypes.<sup>[4]</sup>

## Principle of the Test

The D-Galactose-<sup>13</sup>C<sub>3</sub> breath test is based on the Leloir pathway, the primary metabolic route for galactose.<sup>[1][6]</sup> In this pathway, galactose is ultimately converted to glucose-1-phosphate,

which can then enter glycolysis to be oxidized for energy, producing carbon dioxide (CO<sub>2</sub>) as a byproduct.[6]

The test utilizes D-galactose labeled with a stable, non-radioactive isotope of carbon, <sup>13</sup>C, at the C3 position. When a patient ingests this labeled galactose, it is absorbed and metabolized. If the metabolic pathway is functional, the <sup>13</sup>C label will be incorporated into CO<sub>2</sub> and exhaled. The amount of <sup>13</sup>CO<sub>2</sub> in the exhaled breath is measured over time using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[4][7][8] A lower than normal rate of <sup>13</sup>CO<sub>2</sub> exhalation indicates a defect in the galactose metabolic pathway, characteristic of galactosemia.

## Applications

- Diagnosis of Galactosemia: The primary application is to aid in the diagnosis of galactosemia by assessing an individual's galactose metabolism capacity.[4]
- Genotype Differentiation: The test can help distinguish between different GALT gene mutations, such as differentiating classical galactosemia patients from those with variant forms like the Duarte (N314D) or S135L mutations.[4][5]
- Monitoring Treatment Efficacy: While not its primary use, the test has the potential to be explored for monitoring the effectiveness of dietary restrictions or novel therapies in galactosemia patients.
- Research in Galactose Metabolism: The test is a valuable tool for researchers studying the *in vivo* dynamics of galactose metabolism and the pathophysiology of galactosemia.

## Quantitative Data Summary

The following table summarizes the quantitative data from a study utilizing the D-Galactose-<sup>13</sup>C<sub>3</sub> breath test in different patient cohorts. The results are presented as the cumulative percentage of the administered <sup>13</sup>C dose recovered as <sup>13</sup>CO<sub>2</sub> in the breath over 120 minutes (CUMPCD at 120 min).

| Patient Group            | Genotype/Phe notype                   | N  | Median CUMPCD at 120 min (%) | Range of CUMPCD at 120 min (%) |
|--------------------------|---------------------------------------|----|------------------------------|--------------------------------|
| Classical Galactosemia   | Various classical mutations           | 34 | 0.29                         | 0.08–7.51                      |
| Homozygous p.Ser135Leu   | p.Ser135Leu/p.Ser135Leu               | 2  | 9.44                         | 8.66–10.22                     |
| Heterozygous p.Ser135Leu | p.Ser135Leu/p.380Argext50             | 1  | 18.59                        | -                              |
| NBS Detected Variants    | Newborn screening identified variants | 4  | 13.79                        | 12.73–14.87                    |
| Healthy Controls         | -                                     | 4  | 9.29                         | 8.94–10.02                     |

Data sourced from Welsink-Karssies et al., 2020.[4]

## Experimental Protocols

### Patient Preparation

A strict preparation protocol is crucial for accurate and reliable results.

- Dietary Restrictions:
  - For two days prior to the test, patients should avoid foods with high natural <sup>13</sup>C abundance, such as corn and pineapple.[4]
  - A galactose-restricted diet should be maintained for at least 24 hours before the test.[4]
- Fasting:
  - Patients must fast for a minimum of two hours before the start of the test.[4]
  - Only water is permitted during the fasting period and throughout the test.[4]

- Medications:
  - A review of the patient's current medications should be conducted. While specific contraindications for the galactose breath test are not well-documented, general guidelines for <sup>13</sup>C breath tests suggest avoiding antibiotics for at least four weeks and proton pump inhibitors or H2 blockers for a shorter period before the test.[9][10][11] Consultation with a physician is recommended.
- Physical Activity:
  - Patients should be in a resting state during the test to ensure a steady baseline of CO<sub>2</sub> production.[4]

## Test Administration and Sample Collection

- Baseline Breath Sample Collection:
  - Before administering the <sup>13</sup>C-galactose, two baseline breath samples are collected.[4]
  - The patient is instructed to take a deep breath, hold it for approximately 3 seconds, and then exhale steadily through a straw into a glass Vacutainer tube or a foil collection bag until it is full.[4][12]
- Administration of <sup>13</sup>C-Galactose:
  - An oral dose of 7 mg/kg of D-Galactose-<sup>13</sup>C<sub>3</sub> is administered.[4]
  - The labeled galactose is dissolved in water for consumption.[4]
- Post-Dose Breath Sample Collection:
  - Breath samples are collected at 60, 90, and 120 minutes after the ingestion of the <sup>13</sup>C-galactose.[4]
  - At each time point, two breath samples are collected using the same procedure as the baseline collection.[4]
- Sample Storage:

- The collected breath samples are stored at room temperature until analysis.[4]

## Sample Analysis

- Instrumentation:

- The concentration of  $^{13}\text{CO}_2$  in the exhaled breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or a validated Non-Dispersive Infrared Spectrometry (NDIRS) instrument.[4][7][8] IRMS is considered the gold standard for accuracy.[7][13]

- Data Calculation:

- The results are typically expressed as the cumulative percentage of the administered  $^{13}\text{C}$  dose recovered (CUMPCD) as  $^{13}\text{CO}_2$  in the exhaled air over the duration of the test.[4] This calculation takes into account the enrichment of  $^{13}\text{CO}_2$  over the baseline and the total  $\text{CO}_2$  production of the individual.

## Visualizations

### Galactose Metabolism (Leloir Pathway)







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Galactose Metabolism - USMLE Strike | 100% Best Guide [usmlestrik.com]
- 4. The 1-<sup>13</sup>C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. (13)CO(2) breath tests: comparison of isotope ratio mass spectrometry and non-dispersive infrared spectrometry results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. mft.nhs.uk [mft.nhs.uk]
- 11. digestivehealth.org.au [digestivehealth.org.au]
- 12. headwaybio.com [headwaybio.com]
- 13. European interlaboratory comparison of breath 13CO2 analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: D-Galactose-<sup>13</sup>C<sub>3</sub> Breath Test for Diagnosing Galactosemia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12391572#d-galactose-13c-3-breath-test-for-diagnosing-galactosemia>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)